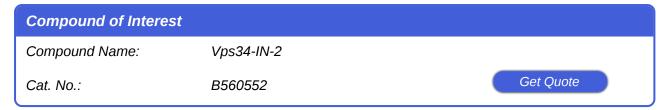


Live-Cell Imaging of Endosomes with Vps34-IN-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in intracellular trafficking by catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P). PI(3)P is a key lipid messenger that recruits effector proteins to endosomal membranes, thereby regulating endosome maturation, sorting of cargo, and autophagy. **Vps34-IN-2** is a potent and selective inhibitor of Vps34, making it a valuable tool for studying the dynamic processes governed by Vps34 in live cells. This document provides detailed application notes and protocols for the use of **Vps34-IN-2** in live-cell imaging of endosomes.

Data Presentation Vps34-IN-2 Inhibitor Profile



Property	Value	Reference
Target	Vps34	[1][2]
IC50 (enzymatic assay)	2 nM	[1][2]
IC50 (cellular GFP-FYVE assay)	82 nM	[1][2]
Selectivity	High selectivity over mTOR (IC50 >10 μM) and class I PI3Ks (PI3Kα: 2.7 μM, PI3Kβ: 4.5 μM, PI3Kδ: 2.5 μM, PI3Kγ: >10 μM)	[1][2]

Expected Phenotypes of Vps34 Inhibition

Cellular Process	Expected Effect of Vps34-IN-2	
Endosome Maturation	Impaired early to late endosome transition	
Endosome Morphology	Enlargement of early endosomes, potential accumulation of Rab5-positive endosomes	
PI(3)P Levels	Rapid and significant reduction in endosomal PI(3)P	
Cargo Trafficking	Delayed degradation of signaling receptors (e.g., EGFR)	
Autophagy	Inhibition of autophagosome formation	

Signaling Pathways and Experimental Workflows

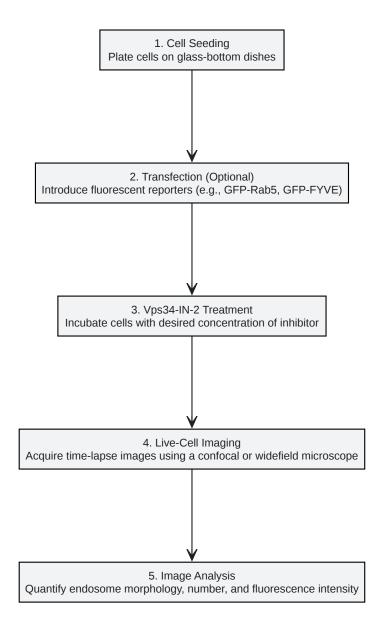




Click to download full resolution via product page

Caption: Vps34 Signaling in Endosomal Trafficking.





Click to download full resolution via product page

Caption: Experimental Workflow for Live-Cell Imaging.





Click to download full resolution via product page

Caption: Logical Flow of Vps34 Inhibition Effects.

Experimental Protocols



Protocol 1: Live-Cell Imaging of Endosomal PI(3)P Levels using a GFP-FYVE Probe

This protocol describes how to visualize and quantify the effect of **Vps34-IN-2** on the levels of PI(3)P on endosomal membranes using a fluorescently tagged FYVE domain probe.

Materials:

- Cells of interest (e.g., HeLa, U2OS)
- · Glass-bottom imaging dishes
- Cell culture medium
- · Transfection reagent
- Plasmid encoding a PI(3)P biosensor (e.g., pEGFP-2xFYVE)
- Vps34-IN-2 (dissolved in DMSO to a stock concentration of 10 mM)
- Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

- · Cell Seeding:
 - One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
- Transfection:
 - Transfect the cells with the GFP-FYVE plasmid according to the manufacturer's protocol for your chosen transfection reagent.
 - Allow cells to express the fluorescent protein for 18-24 hours.
- Vps34-IN-2 Treatment:



- Prepare a working solution of Vps34-IN-2 in pre-warmed cell culture medium. A starting concentration of 100-500 nM is recommended based on the cellular IC50 of 82 nM[1][2]. A dose-response experiment is advised to determine the optimal concentration for your cell type and experimental goals.
- As a negative control, prepare a vehicle control with the same final concentration of DMSO.
- Carefully replace the medium in the imaging dish with the medium containing Vps34-IN-2 or the vehicle control.
- · Live-Cell Imaging:
 - Place the imaging dish on the microscope stage within the environmental chamber.
 - Allow the cells to equilibrate for at least 15 minutes before imaging.
 - Acquire baseline images (t=0) before adding the inhibitor.
 - Add Vps34-IN-2 and start time-lapse imaging immediately. Acquire images every 1-5
 minutes for a duration of 30-60 minutes to observe the rapid dissociation of the GFPFYVE probe from endosomes.
 - Use appropriate laser power and exposure times to minimize phototoxicity.
- Image Analysis:
 - Quantify the fluorescence intensity of GFP-FYVE puncta (representing endosomes) over time in both control and Vps34-IN-2-treated cells.
 - Measure the number and size of GFP-FYVE-positive structures.
 - Statistical analysis should be performed to determine the significance of the observed changes.

Protocol 2: Live-Cell Imaging of Endosome Dynamics using Fluorescently Labeled Rab Proteins



This protocol allows for the visualization of the impact of **Vps34-IN-2** on the morphology and dynamics of early and late endosomes using fluorescently tagged Rab5 and Rab7, respectively.

Materials:

- Cells of interest
- · Glass-bottom imaging dishes
- · Cell culture medium
- Transfection reagent
- Plasmids encoding fluorescently tagged Rab proteins (e.g., GFP-Rab5, RFP-Rab7)
- Vps34-IN-2 (10 mM stock in DMSO)
- Live-cell imaging microscope with environmental control

Procedure:

- Cell Seeding and Transfection:
 - Follow steps 1 and 2 from Protocol 1, transfecting cells with plasmids for GFP-Rab5 (to label early endosomes) or co-transfecting with GFP-Rab5 and RFP-Rab7 (to observe endosome maturation).
- Vps34-IN-2 Treatment:
 - Prepare and apply Vps34-IN-2 or vehicle control as described in step 3 of Protocol 1. A concentration range of 100 nM to 1 μM can be tested.
- Live-Cell Imaging:
 - Mount the dish on the microscope stage.



- Acquire time-lapse images of the fluorescently labeled endosomes. For long-term imaging (hours), reduce the frequency of image acquisition to minimize phototoxicity.
- Observe changes in the size, number, and motility of Rab5-positive and Rab7-positive endosomes in response to Vps34 inhibition.
- Image Analysis:
 - Quantify the average size and number of Rab5-positive endosomes per cell.
 - Analyze the motility of endosomes by tracking their movement over time.
 - If co-transfecting, quantify the degree of colocalization between Rab5 and Rab7 as an indicator of endosome maturation.

Concluding Remarks

Vps34-IN-2 is a powerful and selective tool for the real-time investigation of Vps34's role in endosomal trafficking. The provided protocols offer a starting point for researchers to design and execute live-cell imaging experiments to dissect the intricate dynamics of endosomes. It is recommended to optimize inhibitor concentrations and imaging parameters for each specific cell line and experimental setup to obtain robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Live-Cell Imaging of Endosomes with Vps34-IN-2: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560552#live-cell-imaging-of-endosomes-with-vps34-in-2]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com